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molecular formula C13H7BrFN B8776677 3'-Bromo-5'-fluorobiphenyl-2-carbonitrile CAS No. 462652-01-3

3'-Bromo-5'-fluorobiphenyl-2-carbonitrile

Cat. No. B8776677
M. Wt: 276.10 g/mol
InChI Key: AWCIWMZLUIEITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06960598B2

Procedure details

A warm solution of 5′-amino-3′-fluorobiphenyl-2-carbonitrile (4.5 g, 21 mmol) in 1,4-dioxane (20 mL) was treated with 48% hydrobromic acid (100 mL) and the resulting suspension stirred and cooled to 3° C. (internal temperature). A solution of sodium nitrite (1.7 g, 24 mmol) in water (4 mL) was then added dropwise over 20 min keeping the internal temperature <5° C. Stirring at <5° C. was continued for 2 h before adding a cooled (5° C.) solution of copper(I) bromide (9.1 g, 3 mmol) in 48% hydrobromic acid (30 mL). The resulting purple reaction mixture was stirred at 5° C. for 10 min then warmed to 50° C. for 20 min. The reaction was diluted with ice-cold water (500 mL) and extracted with ethyl acetate (2×200 mL). The organics were combined, washed with 5% aqueous sodium sulphite and saturated aqueous ammonium chloride, dried over anhydrous magnesium sulfate, filtered and pre-adsorbed onto silica gel. Purification on silica gel, eluting with isohexane (containing 1% methanol) on a gradient of ethyl acetate (5-15%) afforded 5′-bromo-3′-fluorobiphenyl-2-carbonitrile as a white solid (5.52 g, 94%).
Name
5′-amino-3′-fluorobiphenyl-2-carbonitrile
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
9.1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([F:16])[CH:5]=[C:6]([C:8]2[C:9]([C:14]#[N:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:7]=1.N([O-])=O.[Na+].[BrH:21]>O1CCOCC1.O.[Cu]Br>[Br:21][C:2]1[CH:3]=[C:4]([F:16])[CH:5]=[C:6]([C:8]2[C:9]([C:14]#[N:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
5′-amino-3′-fluorobiphenyl-2-carbonitrile
Quantity
4.5 g
Type
reactant
Smiles
NC=1C=C(C=C(C1)C=1C(=CC=CC1)C#N)F
Name
Quantity
100 mL
Type
reactant
Smiles
Br
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Three
Name
ice
Quantity
500 mL
Type
solvent
Smiles
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
Br
Name
copper(I) bromide
Quantity
9.1 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
the resulting suspension stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature <5° C
STIRRING
Type
STIRRING
Details
Stirring at <5° C.
ADDITION
Type
ADDITION
Details
before adding
STIRRING
Type
STIRRING
Details
The resulting purple reaction mixture was stirred at 5° C. for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to 50° C. for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
washed with 5% aqueous sodium sulphite and saturated aqueous ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered and pre-adsorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
Purification on silica gel
WASH
Type
WASH
Details
eluting with isohexane (containing 1% methanol) on a gradient of ethyl acetate (5-15%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C=1C(=CC=CC1)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.52 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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